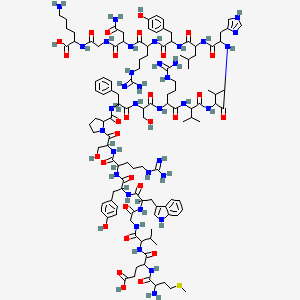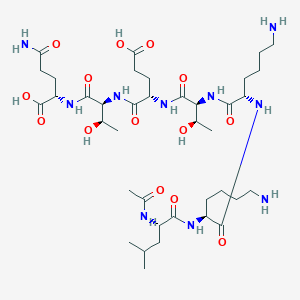
H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myelin oligodendrocyte glycoprotein 35-55, commonly referred to as MOG 35-55, is a synthetic peptide comprising amino acids 35 to 55 of the myelin oligodendrocyte glycoprotein sequence . This peptide is a key antigen implicated in the pathogenesis of autoimmune demyelinating diseases such as multiple sclerosis . MOG 35-55 is known for its ability to induce strong T and B cell responses and is highly encephalitogenic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MOG 35-55 involves the synthesis of the peptide sequence Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys . The peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting group on the amino acid is removed using a deprotecting agent like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For industrial-scale production, the synthesis of MOG 35-55 can be optimized by using automated peptide synthesizers that allow for high-throughput synthesis . The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
MOG 35-55 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine residue, which can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can be used to reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce oxidized methionine residues.
Substitution: Amino acid analogs and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted peptides with altered amino acid sequences .
Scientific Research Applications
MOG 35-55 has a wide range of scientific research applications, including:
Mechanism of Action
MOG 35-55 exerts its effects by inducing strong T and B cell responses . When administered to animal models, the peptide is presented by antigen-presenting cells (APCs) to T cells, leading to the activation and proliferation of autoreactive T cells . These T cells then migrate to the central nervous system, where they initiate an inflammatory response that results in demyelination . The peptide’s ability to induce T-cell tolerance is being explored as a potential therapeutic strategy for multiple sclerosis .
Comparison with Similar Compounds
MOG 35-55 can be compared with other myelin-derived peptides used in EAE models, such as:
Myelin Basic Protein (MBP) 87-99: This peptide is used to induce acute EAE and is known for its ability to elicit strong T-cell responses.
Proteolipid Protein (PLP) 178-191: This peptide induces a relapsing-remitting form of EAE and is used to study the chronic aspects of multiple sclerosis.
MOG 35-55 is unique in its ability to induce a relapsing-remitting neurological disease with extensive plaque-like demyelination, making it a valuable tool for studying the pathogenesis and treatment of multiple sclerosis .
Properties
IUPAC Name |
6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H177N35O29S/c1-61(2)47-80(103(169)143-81(49-66-30-34-70(156)35-31-66)104(170)139-75(26-17-42-129-116(122)123)99(165)145-86(53-90(121)158)98(164)133-56-91(159)136-79(115(181)182)25-15-16-41-119)142-108(174)85(52-69-55-128-60-135-69)147-112(178)95(63(5)6)152-113(179)96(64(7)8)151-101(167)77(28-19-44-131-118(126)127)141-109(175)87(58-154)148-106(172)83(48-65-21-11-10-12-22-65)146-110(176)89-29-20-45-153(89)114(180)88(59-155)149-100(166)76(27-18-43-130-117(124)125)140-105(171)82(50-67-32-36-71(157)37-33-67)144-107(173)84(51-68-54-132-74-24-14-13-23-72(68)74)137-92(160)57-134-111(177)94(62(3)4)150-102(168)78(38-39-93(161)162)138-97(163)73(120)40-46-183-9/h10-14,21-24,30-37,54-55,60-64,73,75-89,94-96,132,154-157H,15-20,25-29,38-53,56-59,119-120H2,1-9H3,(H2,121,158)(H,128,135)(H,133,164)(H,134,177)(H,136,159)(H,137,160)(H,138,163)(H,139,170)(H,140,171)(H,141,175)(H,142,174)(H,143,169)(H,144,173)(H,145,165)(H,146,176)(H,147,178)(H,148,172)(H,149,166)(H,150,168)(H,151,167)(H,152,179)(H,161,162)(H,181,182)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCEFUSRHYJBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H177N35O29S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2582.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









